

X-ray crystallography data for substituted dimethoxybenzoate esters

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Compound of Interest

Compound Name: *Methyl 2-chloro-4,6-dimethoxybenzoate*

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Comparative Crystallographic Analysis: Substituted Dimethoxybenzoate Esters as Supramolecular Scaffolds

Executive Summary

In the field of crystal engineering and solid-state drug development, substituted dimethoxybenzoate esters serve as critical model systems for understanding packing polymorphism, supramolecular synthons, and solubility modulation.

This guide objectively compares the crystallographic performance of three distinct scaffolds:

- Methyl 3,4-dimethoxybenzoate (Veratrate): The standard for planar, stacking-dominated interactions.
- Methyl 3,5-dimethoxybenzoate: A symmetry-driven scaffold that, counter-intuitively, exhibits lower lattice energy due to packing frustration.
- Ethyl 2,6-dimethoxybenzoate: A sterically hindered variant where the ester group is forced orthogonal to the aromatic ring, altering the fundamental crystal lattice.

Comparative Data Profile

The following table synthesizes physical and crystallographic data to highlight the structural consequences of substitution patterns.

Feature	Methyl 3,4-dimethoxybenzoate	Methyl 3,5-dimethoxybenzoate	Ethyl 2,6-dimethoxybenzoate
Role	Planar Stacking Scaffold	Symmetry/Spacer Scaffold	Steric "Twist" Scaffold
Melting Point	59.0 – 63.0 °C	40.0 – 46.0 °C	~55 °C
Crystal System	Monoclinic (Typical)	Monoclinic/Orthorhombic	Triclinic ()
Conformation	Coplanar: Methoxy groups lie in-plane with the ring to maximize p-orbital delocalization.	Coplanar/Proximal: Methoxy groups maintain planarity, but meta positioning creates voids.	Orthogonal: Steric clash between ortho methoxy groups and carbonyl forces ester 90° out of plane.
Dominant Interaction	Stacking & C-H O Hydrogen Bonds	Weak C-H O (dispersed); Limited -overlap.	C-H O (Carbonyl); No significant -stacking.
Packing Efficiency	High: "Head-to-tail" stacking reduces void volume.	Low: Meta substituents prevent tight interlocking, lowering lattice energy (lower MP).	Moderate: Driven by dipole minimization rather than planar stacking.

Technical Deep Dive: Structural Causality

As an application scientist, it is crucial to understand why these differences occur to select the right scaffold for co-crystallization.

A. The 3,4-Isomer (Veratrate): The Stacking Standard

- Mechanism: The 3- and 4-methoxy groups reinforce the electron density of the ring, making it electron-rich. The absence of ortho substituents allows the ester carbonyl to lie coplanar with the ring.
- Crystallographic Outcome: This planarity facilitates dense π -stacking. Molecules often arrange in centrosymmetric dimers or continuous stacks (head-to-tail).
- Application: Ideal for stabilizing electron-deficient co-formers (e.g., nitro-aromatics) via charge-transfer interactions.

B. The 3,5-Isomer: The Symmetry Paradox

- Mechanism: While the molecule possesses C_2 symmetry (potentially), the meta positioning creates a "gap" in the van der Waals surface.
- Crystallographic Outcome: Unlike the 3,4-isomer, the 3,5-isomer struggles to interdigitate efficiently. The "bumps" of the methoxy groups do not fit well into the "hollows" of adjacent molecules.
- Result: This packing frustration leads to a significantly lower melting point ($\sim 42^\circ\text{C}$) compared to the 3,4-isomer ($\sim 60^\circ\text{C}$), despite the higher molecular symmetry.

C. The 2,6-Isomer: The Orthogonal Switch

- Mechanism: This is a classic example of steric inhibition of resonance. The bulky methoxy groups at positions 2 and 6 physically block the ester group from lying flat.
- Crystallographic Outcome: The ester twists $\sim 90^\circ$ relative to the ring. This breaks the ability to form flat stacks. The lattice (typically Triclinic) is dominated by weak C-H \cdots O interactions rather than π -stacking.

- Application: Use this scaffold to disrupt planar packing in solid solutions or to increase solubility by lowering lattice energy.

Experimental Protocol: Crystal Growth & Data Collection

To replicate these results or utilize these scaffolds for co-crystallization, follow this self-validating protocol.

Phase 1: Crystal Growth (Slow Evaporation)

- Solvent Selection:
 - 3,4-isomer: Ethanol/Water (80:20) or Methanol.
 - 3,5-isomer: Diethyl ether/Hexane (due to low MP, avoid heat).
 - 2,6-isomer: Acetone or Ethyl Acetate.
- Procedure:
 - Dissolve 50 mg of ester in minimal solvent (near saturation).
 - Filter through a 0.45 μ m PTFE syringe filter (removes nucleation sites).
 - Place in a clean vial, cover with Parafilm, and poke 3-5 small holes.
 - Store in a vibration-free environment at 18-20°C.

Phase 2: Data Collection Strategy

- Mounting: Use a cryoloop with Paratone oil.
- Temperature: Collect at 100K.
 - Reasoning: The methoxy groups (especially in the 3,5-isomer) possess high thermal motion (libration) at room temperature, which smears electron density and lowers

resolution.

- Resolution Target: 0.8 Å or better (required to resolve methyl hydrogens for H-bond analysis).

Phase 3: Refinement Validation (Self-Check)

- Disorder Check: Methoxy groups often show rotational disorder. If thermal ellipsoids are elongated, split the oxygen/carbon positions with partial occupancy (e.g., 0.60/0.40).
- Twinning: The 3,5-isomer (monoclinic/orthorhombic boundary) is prone to merohedral twinning. Check for systematic absences violations.

Visualization: Workflow & Interaction Logic

Diagram 1: Crystallographic Workflow

This decision tree outlines the process from synthesis to structural solution.

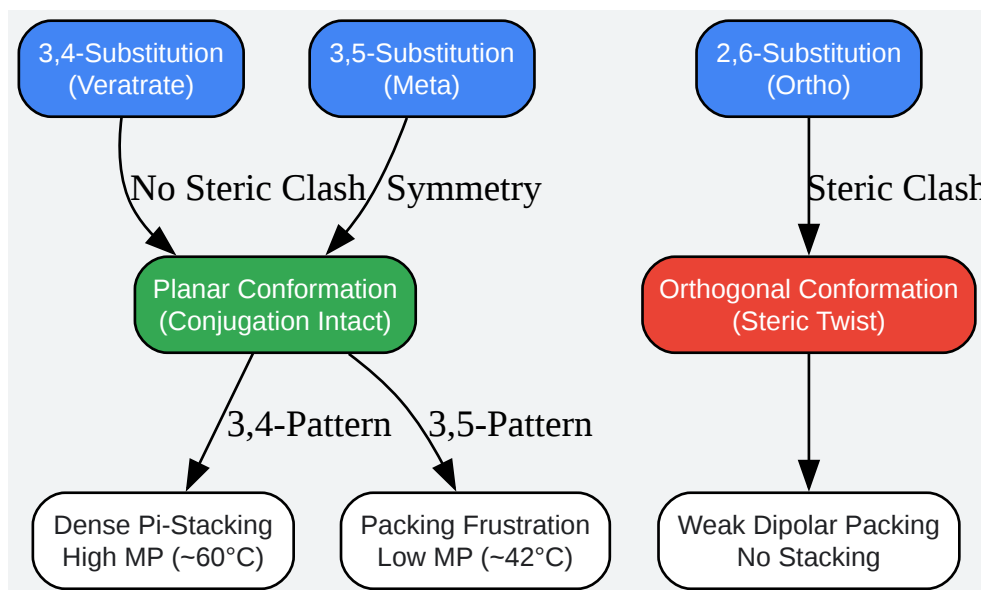


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Caption: Standardized workflow for obtaining high-quality single-crystal data for benzoate esters.

Diagram 2: Structural Logic of Packing

This diagram illustrates how substitution patterns dictate the final crystal lattice.



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Caption: Causal relationship between substitution pattern, molecular conformation, and bulk crystal properties.

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Sources

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